N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide
Overview
Description
N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide is a useful research compound. Its molecular formula is C20H23FN2O2 and its molecular weight is 342.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 342.17435614 g/mol and the complexity rating of the compound is 443. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research efforts have focused on synthesizing and characterizing new chemical entities for various applications, such as the development of novel aromatic polyimides with potential use in materials science (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005). These efforts underscore the importance of chemical synthesis in creating materials with desirable physical and chemical properties.
Medical Imaging and Diagnostic Applications
Compounds similar to N-(3-{[2-(2,5-dimethylphenyl)ethyl]amino}-3-oxopropyl)-2-fluorobenzamide have been explored for their potential in medical imaging, particularly in the diagnosis of diseases such as Alzheimer's (Shoghi-Jadid et al., 2002). This research highlights the utility of chemical compounds in enhancing the accuracy and efficacy of disease diagnostics.
Development of Therapeutics
The research has also extended to the therapeutic domain, with studies on compounds exhibiting antiulcer (Hosokami, Mafune, Asano, & Takasugi, 1995) and cardiovascular properties (Hirohashi, Takasuna, Asano, Ryokawa, & Tamura, 1993). These studies illustrate the potential of chemical compounds in addressing diverse health conditions.
Agricultural and Pest Management
In the agricultural sector, research into novel insecticides, such as flubendiamide, showcases the application of chemical synthesis in creating solutions to pest management challenges (Tohnishi et al., 2005). This area of research is crucial for enhancing food security and managing agricultural pests efficiently.
Antitumor and Anticancer Research
The synthesis of amino acid ester derivatives containing 5-fluorouracil represents an exploration into developing more effective anticancer treatments (Xiong et al., 2009). Such research is vital for the ongoing fight against cancer, highlighting the role of chemical compounds in medical advancements.
Properties
IUPAC Name |
N-[3-[2-(2,5-dimethylphenyl)ethylamino]-3-oxopropyl]-2-fluorobenzamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23FN2O2/c1-14-7-8-15(2)16(13-14)9-11-22-19(24)10-12-23-20(25)17-5-3-4-6-18(17)21/h3-8,13H,9-12H2,1-2H3,(H,22,24)(H,23,25) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RDHNEJTTZAFAGE-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCNC(=O)CCNC(=O)C2=CC=CC=C2F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23FN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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